molecular formula C12H16N4O2S B4018064 N-methyl-4-(4-nitrophenyl)-1-piperazinecarbothioamide

N-methyl-4-(4-nitrophenyl)-1-piperazinecarbothioamide

Cat. No. B4018064
M. Wt: 280.35 g/mol
InChI Key: HIEGXKMQARSWDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-4-(4-nitrophenyl)-1-piperazinecarbothioamide is a chemical compound belonging to the class of piperazines. Piperazines are known for their diverse range of applications in pharmaceuticals and other chemical industries.

Synthesis Analysis

  • The synthesis of related piperazine compounds involves multiple stages, typically starting with the formation of intermediates, followed by crystallization. Specific methods such as the reaction of piperazine with isothiocyanates in ethereal solution have been used for synthesizing variants of piperazine derivatives (Y. Tung, 1957).

Molecular Structure Analysis

  • Molecular structure characteristics of piperazine derivatives can involve weak intramolecular interactions, as seen in related compounds. The structural details are often elucidated using techniques like X-ray crystallography, NMR, and IR spectroscopy (Hai-bo Wang, Jia-Hui Chen, Yue‐Qing Pu, Jin-tang Wang, 2004).

Chemical Reactions and Properties

Physical Properties Analysis

  • Physical properties of piperazine derivatives can be determined using various spectroscopic and crystallographic techniques. For example, 1-(2-Fluoro-4-Nitrophenyl)-4-(Prop-2-yn-1-yl)Piperazine was characterized by FTIR, NMR, and X-ray crystallography, revealing details about its crystal structure and thermal stability (S. Awasthi, Chiranjeev Sharma, M. Yadav, G. Pandey, 2014).

Chemical Properties Analysis

properties

IUPAC Name

N-methyl-4-(4-nitrophenyl)piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O2S/c1-13-12(19)15-8-6-14(7-9-15)10-2-4-11(5-3-10)16(17)18/h2-5H,6-9H2,1H3,(H,13,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIEGXKMQARSWDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=S)N1CCN(CC1)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-4-(4-nitrophenyl)piperazine-1-carbothioamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-methyl-4-(4-nitrophenyl)-1-piperazinecarbothioamide

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